3-(1-Ethylpiperidin-2-yl)pyridine
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Overview
Description
3-(1-Ethylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative. For example, 2-chloroquinoline can be used as a starting material, which undergoes nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated derivatives and organometallic reagents like Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(1-Ethylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpiperidin-2-yl)pyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Amino-4-(1-piperidine)pyridine: Contains an amino group and is used as a dual inhibitor for certain kinases.
Uniqueness
3-(1-Ethylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |
InChI Key |
CYNLOZKJYHZTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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